5-Phenyl-1,10-phenanthroline

Catalog No.
S582488
CAS No.
6153-89-5
M.F
C18H12N2
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1,10-phenanthroline

CAS Number

6153-89-5

Product Name

5-Phenyl-1,10-phenanthroline

IUPAC Name

5-phenyl-1,10-phenanthroline

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H

InChI Key

QQEQHUHZBMUJET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4

Synonyms

5-phenyl-1,10-phenanthroline

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4

Biochemistry

Application Summary: 5-Phenyl-1,10-phenanthroline has been utilized in biochemistry for the development of an electrochemical sensor to detect Escherichia coli in water .

Methods of Application: An electrode modified with 1,10-phenanthroline-5,6-dione was developed, which showed enhanced NADH oxidation ability at a low potential, effectively eliminating interference from other redox compounds in bacteria .

Results and Outcomes: The sensor demonstrated a sensitivity for NADH of 0.222 μA/μM and a detection limit of 0.0357 μM. The accuracy of the sensor was validated with recovery rates ranging from 89.12% to 93.26% .

Material Science

Application Summary: In material science, 5-Phenyl-1,10-phenanthroline is part of the synthesis of photoactive metal-organic frameworks (MOFs) with favorable CO2 selectivity .

Methods of Application: MOFs were synthesized using mixed donor phenanthroline-carboxylate linkers combined with metal ions to form structures with large pore apertures .

Results and Outcomes: The MOFs displayed high CO2 adsorption capacities, leading to structural framework flexibility and short triplet LMCT lifetimes, aligning with metrics for selective CO2 capture .

Analytical Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in coordination chemistry, forming strong complexes with most metal ions, which is fundamental in analytical chemistry applications .

Methods of Application: It is used to form complexes that are employed as catalysts in various organic transformations, including the synthesis of periodic mesoporous organosilica .

Results and Outcomes: These complexes have been applied in sensing, catalysis, and as part of the cathode buffer layer to improve the efficiency of organic solar cells .

Pharmacology

Application Summary: In pharmacology, 5-Phenyl-1,10-phenanthroline derivatives are explored for their potential as drugs, despite the toxicity concerns due to their chelating nitrogen atoms .

Methods of Application: Strategies include “locking” one of the nitrogen atoms to reduce toxicity while maintaining the planar geometry necessary for DNA intercalation .

Results and Outcomes: The derivatives have found uses in technology, particularly organic light-emitting diodes (OLEDs), and in pharmacology as potential therapeutic agents .

Environmental Science

Application Summary: 5-Phenyl-1,10-phenanthroline is involved in environmental science through the development of sensors for detecting pathogenic microorganisms in water .

Methods of Application: The electrochemical sensor with a modified electrode was used to detect E. coli, with the performance validated using colorimetric methods .

Results and Outcomes: The sensor achieved detection without biomarkers, offering a broad-spectrum approach for microbial content detection in complex water environments .

Organic Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline is used in organic chemistry for the synthesis of MOFs and as a ligand for metal complexation .

Methods of Application: It is incorporated into linkers for MOFs, enhancing properties like coordinative strength and photoabsorptivity .

Results and Outcomes: The use of 5-Phenyl-1,10-phenanthroline has led to advances in the synthesis of materials with applications in medicine, technology, and catalysis .

Optoelectronics

Application Summary: 5-Phenyl-1,10-phenanthroline derivatives are used in the development of red-emitting materials for optoelectronic devices, particularly organic light-emitting diodes (OLEDs) .

Methods of Application: Europium diketonate complexes with substituted 1,10-phenanthroline derivatives are synthesized and explored for their photophysical characteristics .

Results and Outcomes: These complexes exhibit red emission, which is crucial for the design of electroluminescent display devices. The presence of a peak at 611 nm corresponding to the 5D0 → 7F2 transition is responsible for the red emanation .

Photovoltaics

Application Summary: 5-Phenyl-1,10-phenanthroline is involved in the enhancement of organic solar cells’ efficiency by serving as a cathode buffer layer .

Methods of Application: The compound is used in a layer that improves the charge collection efficiency at the cathode, leading to better power conversion efficiency .

Results and Outcomes: The application of this compound in the buffer layer has shown to improve the overall efficiency of organic solar cells .

Environmental Chemistry

Application Summary: In environmental chemistry, 5-Phenyl-1,10-phenanthroline is used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .

Methods of Application: The compound acts as a chelating agent that enhances the chemiluminescence reaction, which is used for the detection of various analytes .

Results and Outcomes: This application is significant for environmental monitoring and analysis, providing a sensitive method for detecting trace amounts of pollutants .

Chemical Synthesis

Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in copper (II)-catalyzed cross-coupling reactions, leading to the formation of aryl- and alkenylsulfones .

Methods of Application: The ligand facilitates the coupling of organoboronic acids and sulfinate salts in a mild reaction environment .

Results and Outcomes: The resulting sulfones are valuable intermediates in organic synthesis, with applications in pharmaceuticals and materials science .

Biomedical Research

Application Summary: 5-Phenyl-1,10-phenanthroline is used in biomedical research for the study of DNA-protein interactions due to its nuclease activity .

Methods of Application: The compound acts as a redox indicator and reagent for spectrophotometric assays, which are essential in studying biological molecules .

Results and Outcomes: Its application in this field contributes to our understanding of molecular biology and the development of new diagnostic tools .

Coordination Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline is a versatile ligand in coordination chemistry, forming complexes with various metals for analytical purposes .

Methods of Application: It is particularly useful for the determination of metals like Fe, Pd, and V, where it forms chelating complexes that can be quantitatively analyzed .

Results and Outcomes: These complexes are used in a wide range of applications, from catalysis to environmental monitoring, showcasing the compound’s broad utility .

5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound characterized by its structure, which includes a phenanthroline backbone with a phenyl group attached at the 5-position. The molecular formula for this compound is C18H12N2C_{18}H_{12}N_2, and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with various metal ions. This compound is recognized for its applications in coordination chemistry, biological studies, and material science due to its unique ligand properties and reactivity .

Phen's primary mechanism of action in scientific research involves its ability to coordinate with metal ions. The lone pairs on the nitrogen atoms of Phen donate electrons to the empty orbitals of the metal ion, forming a stable complex. This complex can then act as a catalyst in various reactions by facilitating bond breaking and formation processes []. The specific mechanism of the catalyzed reaction depends on the nature of the metal ion and the reaction substrates.

, including:

  • Oxidation: It can be oxidized to form various derivatives, often utilizing metal catalysts.
  • Coordination Chemistry: It forms stable complexes with transition metals, such as copper and iron. For instance, the copper complex of 5-phenyl-1,10-phenanthroline exhibits nuclease activity .
  • Substitution Reactions: The compound can undergo substitution reactions where the phenyl group can be modified or replaced under specific conditions .

5-Phenyl-1,10-phenanthroline exhibits significant biological activity, particularly as an inhibitor of metallopeptidases. It primarily targets zinc-dependent enzymes by chelating the metal ion necessary for enzymatic activity, thereby rendering the enzyme inactive. This property has implications in pharmacology and biochemistry, especially in studies related to enzyme inhibition and drug development .

Several synthesis methods for 5-Phenyl-1,10-phenanthroline have been reported:

  • Condensation Reaction: A common method involves the reaction of aniline with benzaldehyde or its derivatives under acidic conditions. This process typically requires heating to facilitate the formation of the phenanthroline structure.
  • Transition-Metal-Catalyzed Reactions: Recent advancements include the use of palladium-catalyzed cross-coupling reactions to create more complex derivatives from simpler precursors .
  • One-Pot Synthesis: Novel approaches have been developed that utilize iodine as a catalyst for efficient synthesis under solvent-free conditions .

The applications of 5-Phenyl-1,10-phenanthroline are diverse:

  • Coordination Chemistry: It serves as a ligand in metal complexes used in catalysis and sensing applications.
  • Biochemical Research: Its ability to inhibit metalloproteins makes it valuable in studying enzyme mechanisms and developing therapeutic agents.
  • Material Science: The compound's luminescent properties can be exploited in developing sensors and other advanced materials .

Interaction studies involving 5-Phenyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound can influence biological systems by modulating enzyme activity through metal chelation. For example, research has shown that its copper complex exhibits nuclease activity, which is significant for understanding transcription processes in molecular biology .

Several compounds share structural similarities with 5-Phenyl-1,10-phenanthroline. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,10-PhenanthrolineC12H8N2Basic ligand for metal complexes; widely studied
2,2'-BipyridineC10H8N2Stronger base than phenanthroline; used in similar contexts
5-Nitro-1,10-PhenanthrolineC12H8N4O2Nitro group enhances reactivity; used in analytical chemistry
2,9-Dimethyl-1,10-PhenanthrolineC14H12N2Bulky groups provide steric hindrance; alters coordination properties
BathocuproineC18H16N2Similar ligand properties; used in photophysical studies

Each of these compounds has unique features that differentiate them from 5-Phenyl-1,10-phenanthroline while maintaining similar structural characteristics that allow them to participate in comparable chemical and biological processes .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6153-89-5

Wikipedia

5-Phenyl-1,10-phenanthroline

General Manufacturing Information

1,10-Phenanthroline, 5-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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